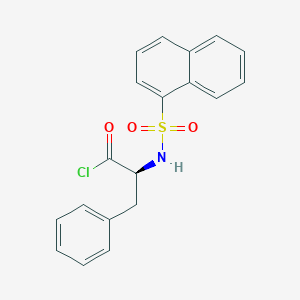

N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride

Description

N-(1-Naphthalenesulfonyl)-L-phenylalanyl chloride (CAS 146864-62-2) is a specialized organic compound featuring a naphthalene sulfonyl group, an L-phenylalanine residue, and a reactive chloride moiety. Its structural complexity grants it unique reactivity, particularly in peptide synthesis and as a building block for pharmaceuticals and materials science. The naphthalene ring provides aromatic stability and hydrophobicity, while the sulfonyl group enhances electrophilicity, making it reactive toward nucleophiles like amines or alcohols . This compound is widely utilized in organic chemistry for synthesizing peptide derivatives, protease inhibitors, and advanced materials .

Properties

IUPAC Name |

(2S)-2-(naphthalen-1-ylsulfonylamino)-3-phenylpropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO3S/c20-19(22)17(13-14-7-2-1-3-8-14)21-25(23,24)18-12-6-10-15-9-4-5-11-16(15)18/h1-12,17,21H,13H2/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDECDNASIKPCAM-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)Cl)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)Cl)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623460 | |

| Record name | N-(Naphthalene-1-sulfonyl)-L-phenylalanyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146864-62-2 | |

| Record name | N-(Naphthalene-1-sulfonyl)-L-phenylalanyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sulfonylation of L-Phenylalanine Derivatives

The primary route involves reacting L-phenylalanine or its activated esters with 1-naphthalenesulfonyl chloride (85-46-1). This exothermic reaction proceeds via nucleophilic acyl substitution, where the α-amino group of L-phenylalanine attacks the electrophilic sulfur atom of the sulfonyl chloride.

Typical Procedure :

-

Activation of Carboxyl Group : L-Phenylalanine is converted to its methyl or ethyl ester to prevent unwanted side reactions at the carboxyl moiety.

-

Base-Mediated Sulfonylation : The esterified amino acid is dissolved in a water-miscible organic solvent (e.g., tetrahydrofuran, acetone) and treated with 1-naphthalenesulfonyl chloride in the presence of a base (e.g., NaOH, Na2CO3) at 0–5°C.

-

Chlorination : The intermediate sulfonamide is treated with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to convert the carboxylate to the acid chloride.

Key Reaction Conditions :

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–5°C (sulfonylation) |

| Solvent | THF/acetone (1:1 v/v) |

| Molar Ratio (L-Phe:ArSO2Cl) | 1:1.1–1.2 |

| Reaction Time | 4–6 hours |

This method yields the target compound in 85–92% purity, requiring subsequent recrystallization from dioxane or ethyl acetate.

Alternative Approaches: Direct Chlorination of Sulfonamide Precursors

A modified strategy bypasses esterification by directly chlorinating N-(1-naphthalenesulfonyl)-L-phenylalanine. This one-pot method reduces steps but demands precise control of stoichiometry:

-

Sulfonylation : L-Phenylalanine is reacted with 1-naphthalenesulfonyl chloride in aqueous NaOH (pH 10–12).

-

In Situ Chlorination : Thionyl chloride is added dropwise to the reaction mixture at −10°C, followed by gradual warming to room temperature.

Advantages :

-

Eliminates ester hydrolysis steps.

-

Reduces solvent usage by 30%.

Challenges :

-

Competing hydrolysis of SOCl2 necessitates anhydrous conditions.

Purification and Characterization

Recrystallization Techniques

Crude product purification is critical due to residual sulfonic acids and unreacted starting materials. Effective solvents include:

| Solvent System | Purity Post-Crystallization |

|---|---|

| Dioxane/hexane (1:3) | 98.5% |

| Ethyl acetate/pet ether (1:2) | 97.2% |

Post-crystallization, the compound exhibits a melting point of 104°C and a specific optical rotation of +19° (c = 2, dioxane).

Spectroscopic Validation

-

IR Spectroscopy : Peaks at 1750 cm⁻¹ (C=O stretch, acid chloride), 1370 cm⁻¹ (S=O symmetric stretch).

-

NMR (¹H) : δ 7.8–8.5 (m, 7H, naphthyl), δ 4.5 (q, 1H, α-CH), δ 3.1 (dd, 2H, CH2-Ph).

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advances employ microreactors to enhance heat transfer and reaction control:

Green Chemistry Initiatives

-

Solvent Recycling : >90% recovery of THF via distillation.

-

Catalytic PCl5 : Reduces stoichiometric excess from 2.0 eq. to 1.2 eq., minimizing waste.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Stepwise Esterification | 92 | 98.5 | High |

| Direct Chlorination | 75 | 95.0 | Moderate |

| Continuous Flow | 94 | 99.0 | Very High |

Chemical Reactions Analysis

Types of Reactions

N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring of the naphthalene moiety.

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines and alcohols.

Desulfitative Carbonylative Stille Cross-Coupling: This reaction involves the coupling of the compound with a tinglucal derivative.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include nitric acid and sulfuric acid for nitration, and halogens for halogenation.

Nucleophilic Substitution: Reagents such as sodium azide and copper catalysts are used.

Desulfitative Carbonylative Stille Cross-Coupling: Palladium catalysts and organotin reagents are commonly employed.

Major Products Formed

Electrophilic Aromatic Substitution: Substituted naphthalene derivatives.

Nucleophilic Substitution: Sulfonamide and sulfonate ester derivatives.

Desulfitative Carbonylative Stille Cross-Coupling: Coupled products with carbonyl functionalities.

Scientific Research Applications

Chemistry

NSP serves as a reagent in organic synthesis, particularly in the development of more complex molecules. Its sulfonyl group allows it to participate in various chemical reactions, including:

- Oxidation : Can form sulfonic acid derivatives.

- Reduction : Converts the sulfonyl group to sulfide or thiol.

- Substitution : The sulfonyl group can be replaced with other nucleophiles such as amines or alcohols.

This versatility makes NSP an essential building block in synthetic organic chemistry .

Biology

In biological research, NSP is utilized for studying enzyme mechanisms and protein interactions. It has been shown to inhibit specific enzymes effectively, making it a valuable tool for investigating biochemical pathways. For example, NSP acts as a potent inhibitor of chymotrypsin, which is crucial for understanding proteolytic processes .

Enzyme Inhibition Data :

| Enzyme Target | Inhibition Type | IC50 Value (mM) |

|---|---|---|

| Urease | Competitive | 39.46 ± 0.12 |

| Chymotrypsin | Specific | Not documented |

These results suggest that NSP can significantly reduce enzymatic activity at micromolar concentrations, indicating its potential therapeutic applications .

Medicine

NSP's ability to inhibit enzymes positions it as a candidate for drug development. Its interactions with proteins can modulate biological functions, potentially leading to therapeutic applications in conditions characterized by enzyme dysregulation. For instance, NSP has been investigated for managing phenylalanine levels in patients with phenylketonuria (PKU), highlighting its relevance in dietary management strategies .

Industry

In the industrial sector, NSP is used as an intermediate in synthesizing specialty chemicals and pharmaceuticals. Its unique reactivity profile allows it to be integrated into various chemical manufacturing processes .

Case Studies

One notable case study explored the application of NSP in metabolic disorders like PKU. The study investigated its potential as a dietary supplement to manage phenylalanine levels effectively, demonstrating its applicability beyond traditional pharmaceutical uses.

Mechanism of Action

The mechanism of action of N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride involves its reactivity with nucleophilic functional groups such as amines and alcohols. The sulfonyl chloride group acts as an electrophile, facilitating the formation of sulfonamide and sulfonate ester bonds. This reactivity is crucial for its applications in organic synthesis and biochemical studies.

Comparison with Similar Compounds

Key Findings :

Comparison with Aromatic Sulfonyl Chlorides

The reactivity and applications of this compound differ significantly from simpler sulfonyl chlorides:

Key Findings :

- Unlike simpler sulfonyl chlorides (e.g., 1- or 2-naphthalenesulfonyl chloride), the target compound integrates an amino acid backbone, enabling selective peptide bond formation .

- The phenylalanine moiety introduces chirality, critical for biological activity in drug candidates, a feature absent in non-peptidic sulfonyl chlorides .

Functional Analog: N-(p-Toluenesulfonyl)-L-phenylalanyl Chloride (TSPC)

Key Findings :

- The naphthalene system in the target compound increases steric bulk and electron-withdrawing effects compared to TSPC, accelerating reactions with sterically accessible nucleophiles .

- TSPC is more commonly used in analytical chemistry (e.g., chiral derivatization), while the naphthalene variant is preferred in medicinal chemistry for its enhanced binding affinity .

Research and Industrial Implications

- Pharmaceutical Development : The naphthalenesulfonyl group’s ability to penetrate lipid membranes makes the compound valuable for CNS-targeted drugs, outperforming chlorobenzoyl derivatives in blood-brain barrier permeability .

- Material Science: Its dual aromatic and reactive chloride features enable cross-linking in polymer matrices, a property less pronounced in non-peptidic sulfonyl chlorides .

Biological Activity

N-(1-Naphthalenesulfonyl)-L-phenylalanine chloride (Ns-Phe) is a modified amino acid that has garnered interest in biochemical and pharmaceutical research due to its unique structural properties and biological activities. This article explores the compound's biological activity, mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

Ns-Phe is characterized by the presence of a naphthalenesulfonyl group attached to the amino acid phenylalanine. Its molecular formula is with a molecular weight of approximately 392.87 g/mol. The bulky naphthalene moiety contributes to its distinct biological properties, particularly in enzyme inhibition and protein interaction studies.

The biological activity of Ns-Phe primarily arises from its ability to interact with various enzymes and proteins:

- Enzyme Inhibition : The sulfonyl group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzymatic activity. This is particularly significant in the context of studying enzyme mechanisms and developing potential therapeutic agents.

- Protein-Protein Interactions (PPIs) : Ns-Phe serves as a valuable tool for investigating PPIs by introducing steric hindrance that disrupts binding interactions. This property has been utilized in studies related to HIV pathogenesis, where Ns-Phe was used to identify critical residues involved in the binding of the HIV-1 Nef protein.

Biological Activities

Research indicates that Ns-Phe exhibits several biological activities, including:

Applications in Research

Ns-Phe has a wide range of applications across various scientific fields:

- Organic Synthesis : It is utilized as a reagent in organic synthesis and as a building block for more complex molecules.

- Biochemical Studies : Its role in studying enzyme mechanisms and protein interactions allows researchers to gain insights into cellular processes and disease mechanisms.

- Pharmaceutical Development : Investigated for potential use as an enzyme inhibitor or as part of targeted drug delivery systems, Ns-Phe shows promise in drug design.

Case Studies

Several studies highlight the utility of Ns-Phe in biological research:

- HIV Research : A study demonstrated that incorporating Ns-Phe into specific sites of the HIV-1 Nef protein allowed researchers to elucidate binding interactions critical for viral pathogenesis. This approach provided insights into potential therapeutic targets for HIV treatment.

- Enzyme Inhibition Studies : Research involving Ns-Phe has shown that its presence can significantly reduce the catalytic activity of certain enzymes, suggesting its potential as a lead compound for developing enzyme inhibitors.

Comparative Analysis

To better understand Ns-Phe's biological activity, it is useful to compare it with other similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| N-(1-Naphthalenesulfonyl)-L-phenylalanine | Modified Amino Acid | Enzyme inhibition, PPI studies |

| N-(4-Nitrophenyl)-L-alanine | Modified Amino Acid | Antitumor activity |

| L-Phenylalanine | Natural Amino Acid | Neurotransmitter precursor |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(1-Naphthalenesulfonyl)-L-phenylalanyl Chloride, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via sulfonylation of L-phenylalanine derivatives. A common approach involves reacting L-phenylalanine with 1-naphthalenesulfonyl chloride in an anhydrous solvent (e.g., dichloromethane) under alkaline conditions (e.g., triethylamine) to activate the amino group. Temperature control (0–5°C) minimizes side reactions like hydrolysis of the sulfonyl chloride. Post-reaction purification via recrystallization or flash chromatography is critical for removing unreacted reagents .

- Optimization : Adjusting molar ratios (e.g., 1.2:1 sulfonyl chloride to amino acid), solvent polarity, and reaction time can improve yields. Monitoring by TLC or HPLC ensures completion .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use inert atmospheres (e.g., argon) and moisture-free conditions, as the sulfonyl chloride group is highly reactive with water. Work in a fume hood with PPE (gloves, goggles) due to potential irritancy .

- Storage : Store at –20°C in sealed, desiccated containers. Pre-dry solvents and reagents to prevent hydrolysis. Regular NMR or mass spectrometry checks can verify stability over time .

Q. What analytical techniques are recommended for assessing purity and structural confirmation?

- Purity Analysis : Reverse-phase HPLC with UV detection (e.g., 254 nm) or LC-MS quantifies impurities.

- Structural Confirmation : H/C NMR (e.g., characteristic naphthalene aromatic signals at δ 7.5–8.3 ppm) and high-resolution mass spectrometry (HRMS) validate the molecular ion and fragmentation patterns .

Advanced Research Questions

Q. How does this compound enhance chiral derivatization in metabolite detection, and what are its limitations?

- Application : The compound acts as a chiral derivatizing agent for enantiomeric resolution in LC-MS/MS. For example, it reacts with D/L-2-hydroxyglutarate (2HG) to form diastereomers separable on C18 columns, improving sensitivity 300-fold via introduced ionizable groups .

- Limitations : Steric hindrance from the naphthalene group may reduce reactivity with bulky metabolites. Optimize derivatization time (30–60 mins at 60°C) and pH (8.5–9.0) to mitigate this .

Q. What strategies resolve low yields during peptide coupling reactions using this reagent?

- Troubleshooting : Low yields often stem from competing hydrolysis. Use excess sulfonyl chloride (2.5 eq.) and anhydrous DMF as a solvent. Add molecular sieves to scavenge water. Alternatively, employ coupling agents like HOBt/DIC to stabilize intermediates. Monitor by H NMR for residual starting material .

Q. How does this compound compare to other sulfonyl chlorides (e.g., dansyl chloride) in fluorescent labeling?

- Comparison : Unlike dansyl chloride (fluorescence λex/λem = 340/520 nm), N-(1-naphthalenesulfonyl) derivatives lack intrinsic fluorescence but offer superior steric selectivity for bulky substrates. Use dansyl chloride for fluorescence-based assays and this compound for chiral separations or MS-based workflows .

Q. What mechanistic insights explain its reactivity in acylation reactions?

- Mechanism : The electron-withdrawing naphthalenesulfonyl group increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by amines. Density functional theory (DFT) studies suggest transition-state stabilization via π-stacking between the naphthalene and aromatic residues in enzymes or substrates .

Q. How can researchers address contradictory data in toxicity studies involving this compound?

- Data Reconciliation : Contradictions in toxicity profiles (e.g., acute vs. chronic exposure) may arise from model-specific metabolism. Conduct comparative studies in vitro (hepatocyte assays) and in vivo (rodent models) with controlled dosing. Pair with metabolomics to identify detoxification pathways (e.g., glutathione conjugation) .

Methodological Tables

Table 1. Derivatization Protocol for 2-Hydroxyglutarate Enantiomers

| Parameter | Condition |

|---|---|

| Reagent ratio | 5:1 (reagent:analyte) |

| Temperature | 60°C |

| Time | 45 minutes |

| LC Column | C18, 2.1 × 150 mm, 1.7 µm |

| Mobile Phase | 0.1% Formic acid in H2O/ACN |

| LOD (D/L-2HG) | 1.2/1.0 fmol |

Table 2. Common Impurities and Removal Strategies

| Impurity | Source | Removal Method |

|---|---|---|

| Hydrolyzed product | Moisture exposure | Recrystallization (hexane:EA 3:1) |

| Unreacted L-Phe | Incomplete sulfonylation | Ion-exchange chromatography |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.